molecular formula C20H22Br2Cl2N2Ni B6298042 3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide CAS No. 541517-27-5

3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide

Cat. No.: B6298042
CAS No.: 541517-27-5
M. Wt: 579.8 g/mol
InChI Key: QRZAPQDLKBGGQQ-UHFFFAOYSA-L
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Description

3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide is a coordination compound featuring nickel(II) as the central metal ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide typically involves the reaction of nickel(II) salts with appropriate ligands. One common method includes the reaction of nickel(II) bromide with 5-chloro-2-methylaniline and hexane-3,4-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new compounds.

    Reduction: Reduction reactions can alter the oxidation state of nickel, affecting the compound’s properties and reactivity.

    Substitution: Ligand substitution reactions can occur, where the ligands attached to the nickel center are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce nickel(III) complexes, while reduction could yield nickel(I) species. Substitution reactions result in new coordination compounds with different ligands.

Scientific Research Applications

3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and magnetic properties.

    Biological Studies: Research has explored its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the production of specialty chemicals and materials, leveraging its catalytic and structural properties.

Mechanism of Action

The mechanism by which 3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide exerts its effects involves coordination chemistry principles. The nickel center can interact with various substrates, facilitating reactions through electron transfer and coordination. The specific pathways and molecular targets depend on the reaction and application, with the nickel center playing a crucial role in mediating these processes.

Comparison with Similar Compounds

Similar Compounds

    Nickel(II) complexes with mono(imino)pyrrole ligands: These compounds share similar coordination environments and catalytic properties.

    Nickel(II) complexes with different halogenated ligands: Variations in the halogen substituents can lead to differences in reactivity and applications.

Uniqueness

3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and material science research.

Properties

IUPAC Name

3-N,4-N-bis(5-chloro-2-methylphenyl)hexane-3,4-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2.2BrH.Ni/c1-5-17(23-19-11-15(21)9-7-13(19)3)18(6-2)24-20-12-16(22)10-8-14(20)4;;;/h7-12H,5-6H2,1-4H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZAPQDLKBGGQQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC1=C(C=CC(=C1)Cl)C)C(=NC2=C(C=CC(=C2)Cl)C)CC.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Br2Cl2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333955
Record name 3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541517-27-5
Record name 3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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